molecular formula C15H13N3OS2 B2853162 N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1210023-85-0

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2853162
CAS No.: 1210023-85-0
M. Wt: 315.41
InChI Key: PMNCWLIMGZXUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a chemical compound that has been synthesized in recent years. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is not fully understood. However, studies have suggested that this compound may act by inducing apoptosis in cancer cells, protecting neurons from oxidative stress, and inhibiting the activity of certain enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce apoptosis in cancer cells, protect neurons from oxidative stress, and inhibit the activity of certain enzymes. In vivo studies have shown that this compound can inhibit tumor growth in animal models, protect neurons from oxidative stress, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide in lab experiments include its potential as an anticancer agent, neuroprotective agent, and enzyme inhibitor. However, the limitations of using this compound in lab experiments include its toxicity, low solubility, and limited availability.

Future Directions

There are several potential future directions for the study of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Studies to optimize the synthesis method of this compound to improve its yield and purity.
3. Studies to develop more soluble analogs of this compound for use in in vivo experiments.
4. Studies to investigate the potential of this compound as a treatment for other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Studies to investigate the potential of this compound as a lead compound for the development of new drugs.

Synthesis Methods

The synthesis method of N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves a series of chemical reactions. The starting materials are thiophene-2-carboxylic acid, cyclopropanemethanol, and benzo[c][1,2,5]thiadiazole-5-carbonyl chloride. The reaction involves the formation of an ester intermediate, which is then reduced to the corresponding alcohol. The alcohol is then reacted with the carbonyl chloride to form the final product.

Scientific Research Applications

N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells, making it a promising candidate for cancer treatment. In pharmacology, this compound has been studied for its potential as a neuroprotective agent. Studies have shown that this compound can protect neurons from oxidative stress, making it a potential candidate for the treatment of neurodegenerative diseases. In biochemistry, this compound has been studied for its potential as an enzyme inhibitor. Studies have shown that this compound can inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.

Properties

IUPAC Name

N-[(1-thiophen-2-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c19-14(10-3-4-11-12(8-10)18-21-17-11)16-9-15(5-6-15)13-2-1-7-20-13/h1-4,7-8H,5-6,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNCWLIMGZXUGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=CC3=NSN=C3C=C2)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.